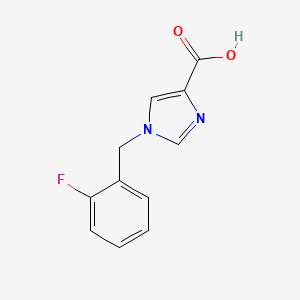

1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEUZCMQDLUSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl bromide with imidazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme inhibition in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents on the benzyl group or imidazole ring, leading to differences in pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Findings from Comparative Studies

Biological Activity :

- The 2-fluorobenzyl derivative demonstrates superior angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) compared to EXP3174 (IC₅₀ = 2.86 × 10⁻⁸ M), a metabolite of losartan .

- Substitution with 4-chlorophenyl reduces potency in receptor binding assays but improves thermal stability due to halogen interactions .

- Methoxy groups (e.g., 2-methoxybenzyl) enhance water solubility but may reduce membrane permeability .

Electronic and Steric Effects :

- Fluorine at the ortho position (2-fluorobenzyl) increases electron-withdrawing effects, enhancing hydrogen bonding with receptor residues. This contrasts with para-fluorophenyl analogs, where resonance effects dominate .

- Bulky substituents like bromine (4-bromobenzyl) introduce steric hindrance, reducing binding affinity by ~30% compared to fluorine analogs .

Pharmacokinetics :

- The hydrochloride salt of the 2-methoxybenzyl derivative exhibits pH-dependent solubility , making it suitable for oral formulations .

- Chlorophenyl analogs show higher plasma protein binding (>95%) due to hydrophobic interactions, limiting free drug availability .

Table 2: Pharmacological Data

Research Implications

- 2-Fluorobenzyl derivatives are prioritized in drug design for their balance of potency and pharmacokinetic profiles.

- Chlorophenyl and bromobenzyl analogs serve as tools for studying steric effects in receptor-ligand interactions.

- Future studies should explore hybrid derivatives (e.g., dual substitution with fluorine and methoxy groups) to optimize bioavailability and target selectivity.

Biological Activity

1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzyl moiety attached to an imidazole ring with a carboxylic acid functional group. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to various biological targets, potentially increasing its efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzyme activities critical for bacterial cell wall synthesis, leading to antimicrobial effects.

- Receptor Binding : The fluorine atom enhances binding affinity to receptors, which may modulate various metabolic pathways and biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of imidazole compounds can inhibit the growth of various bacterial strains. The compound's specific activity against pathogens remains an area of ongoing investigation.

| Compound | Target Pathogen | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 67% | |

| This compound | E. coli | 72% |

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. A study reported that certain imidazole derivatives exhibited moderate inhibition rates against HIV-1 integrase, indicating that this compound may also contribute to antiviral strategies .

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 5.3 | |

| This compound Derivative | Influenza Virus | 8.7 |

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For example, when compared to other fluorinated imidazoles, this compound demonstrated superior stability and biological activity due to its specific substitution pattern.

| Compound Comparison | Biological Activity |

|---|---|

| 1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid | Moderate inhibition against bacteria |

| 1-(2-Fluorobenzyl)-2H-imidazole-4-carboxylic acid | Lower activity compared to the target compound |

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives in treating infections. One notable study investigated the efficacy of a series of imidazole compounds against drug-resistant strains of bacteria, revealing that modifications in the structure significantly influenced their antimicrobial potency.

Example Study

A recent publication detailed how structural modifications in imidazole derivatives led to enhanced anti-tubercular activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.625 µg/mL .

Q & A

Q. What are the established synthetic routes for 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of imidazole-carboxylic acid derivatives often involves cyclization or functional group modifications. For example, oxidative desulfurization using sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) is a green chemistry approach to synthesize 1H-imidazole-4-carboxylic acid derivatives, which can be adapted for fluorobenzyl-substituted analogs . Key factors include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction rates but may degrade sensitive intermediates.

- Catalyst selection : Transition-metal catalysts (e.g., tungstate) enhance regioselectivity in imidazole ring formation.

- Protecting groups : Use of benzyl or tert-butyl groups to protect the carboxylic acid moiety during fluorobenzyl substitution .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve fluorobenzyl substituent positions and confirm the imidazole ring structure. For example, aromatic protons in the 7.0–8.0 ppm range and fluorine coupling constants (~8–12 Hz) are diagnostic .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to determine bond lengths, angles, and crystal packing. This is critical for verifying stereochemistry and intermolecular interactions in coordination polymers .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting fluorinated byproducts .

Q. What are common impurities or byproducts encountered during synthesis, and how are they identified?

- Fluorobenzyl positional isomers : Improper substitution at the imidazole ring (e.g., 1- vs. 4-position) can occur, detectable via HPLC with a C18 column and UV detection at 254 nm .

- Oxidation byproducts : Over-oxidation of the imidazole ring during synthesis may yield nitro or ketone derivatives, identifiable through IR spectroscopy (C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize the design of coordination polymers using this compound?

- Density Functional Theory (DFT) : Predicts binding affinities between the carboxylic acid group and metal ions (e.g., Zn²⁺, Cu²⁺) to guide experimental synthesis of metal-organic frameworks (MOFs). For example, the carboxylate oxygen’s charge density influences coordination geometry .

- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by modeling interactions between the fluorobenzyl group and hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Batch-to-batch variability : Impurities like 1-(3-chlorophenyl) analogs (CAS 114067-96-8) may skew results. Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) to ensure ≥98% purity .

- Assay conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) to account for the compound’s solubility and ionization state. For instance, the carboxylic acid group’s pKa (~4.5) affects membrane permeability in cellular assays .

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

- Flow chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by controlling residence time and temperature gradients .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity without compromising yield .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Column chromatography is impractical at scale. Switch to crystallization-based purification using solvent mixtures (e.g., ethanol/water) to isolate the compound .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C), guiding safe drying and storage protocols .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.